![molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9](/img/structure/B2986570.png)
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, the reagents and conditions required, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc.科研应用
Synthesis and Biological Activity
Antifungal and Antimicrobial Properties : Compounds related to 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, such as those containing imidazole and thiazole moieties, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit activity comparable to standard drugs like chloramphenicol, cefoperazone, and amphotericin B, highlighting their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, novel azetidinones and thiazolidinones derived from benzothiazole have shown promising antimicrobial properties against various strains (Mistry & Desai, 2006).
Antitumor and Antioxidant Agents : The synthesis of fused and binary 1,3,4-thiadiazoles, incorporating imidazole moieties, has been investigated for potential antitumor and antioxidant activities. Such derivatives have been evaluated as antitumor agents, indicating the wide-ranging therapeutic applications of these compounds (Hamama, Gouda, Badr, & Zoorob, 2013).
Heme Oxygenase Inhibition : Derivatives containing imidazole and ethanone moieties have been explored for their ability to inhibit heme oxygenases, enzymes involved in oxidative stress response. Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with oxidative stress (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Chemical Synthesis and Characterization
Novel Complexes Construction : Research has been conducted on constructing various metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. These frameworks, featuring diverse structures, demonstrate the role of imidazole-based ligands in material science and catalysis (Sun, Qi, Wang, Che, & Zheng, 2010).
Molecular Docking Studies : The molecular structure and potential biological interactions of related compounds have been analyzed through molecular docking studies. Such research provides insights into the mechanism of action of these compounds at the molecular level, facilitating the design of targeted therapeutic agents (Mary et al., 2015).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes studying its toxicity, flammability, environmental impact, etc.
未来方向
This involves predicting or suggesting further studies that can be done with the compound. It could include suggesting modifications to improve its properties, suggesting new reactions or uses for the compound, etc.
Please note that the availability of this information depends on how much research has been done on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or a reliable source for accurate information.
性质
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCUAIDULUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

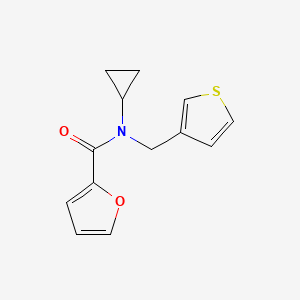
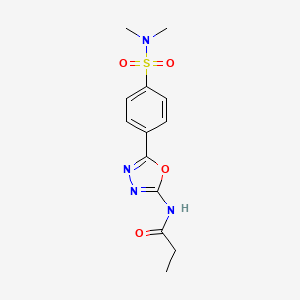

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)
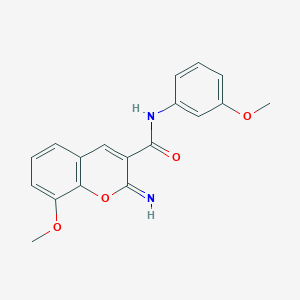
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
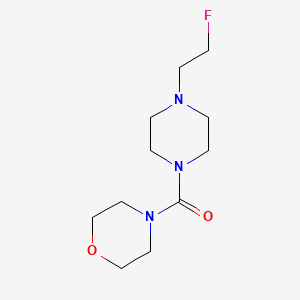
![2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986507.png)
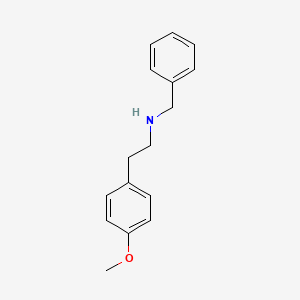
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)